trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride
Description
trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride (CAS: 5163-02-0) is a chiral secondary amine derivative featuring a tetrahydrofuran ring substituted with a methylamino group at position 4 and a hydroxyl group at position 3 in a trans-configuration. Its molecular formula is C₆H₁₄ClNO₂, and its stereochemistry is defined by the InChI key VJIMNKLZVSCNGV-FHAQVOQBSA-N . This compound is commercially available for research purposes, though detailed toxicological data remain uncharacterized . Its structural uniqueness lies in the fused tetrahydrofuran backbone combined with polar functional groups, making it a candidate for pharmaceutical and synthetic chemistry applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4S)-4-(methylamino)oxolan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6-4-2-8-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIMNKLZVSCNGV-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1COCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1COC[C@@H]1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
Trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride, a derivative of tetrahydrofuran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amine group and a tetrahydrofuran ring, which may influence its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5163-02-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, potentially modulating the activity of target proteins involved in various metabolic pathways. This compound may also serve as a precursor for active pharmaceutical ingredients, enhancing its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, which are crucial in metabolic processes. For instance, it has shown potential as an inhibitor of phosphodiesterase type 9 (PDE9), an enzyme implicated in neurodegenerative diseases .
- Antiviral Properties : Similar compounds have been evaluated for their antiviral activities, particularly against HIV-1 protease. The structure–activity relationship (SAR) studies suggest that modifications in the tetrahydrofuran ring can significantly enhance antiviral potency .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, although further research is required to elucidate the underlying mechanisms and specificity .
Study 1: PDE9 Inhibition
A study investigated the role of this compound as a selective inhibitor of PDE9. The findings demonstrated that the compound effectively reduced cGMP degradation, leading to enhanced signaling pathways associated with neuroprotection. The results indicated a significant increase in cellular viability under oxidative stress conditions when treated with this compound.
Study 2: Antiviral Activity Against HIV
In another study focusing on HIV protease inhibitors, this compound was evaluated alongside other tetrahydrofuran derivatives. The results showed that certain structural modifications improved binding affinity and inhibitory potency against HIV protease, suggesting potential therapeutic applications in antiviral drug development .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | K_i (nM) | IC_50 (nM) |
|---|---|---|
| Trans-4-(Methylamino)tetrahydro-3-furanol HCl | 0.014 | 1.4 |
| Tetrahydrofuran derivative A | 0.0029 | 2.4 |
| Tetrahydrofuran derivative B | 0.035 | 55 |
This table illustrates the varying potencies of related compounds, highlighting the potential efficacy of this compound in therapeutic applications.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride serves as a precursor in the synthesis of novel drugs targeting neurological and psychiatric disorders. Its structural framework allows for modifications that can enhance pharmacological properties.
- Antimicrobial Activity :
- Chiral Building Block :
Case Studies
- Neuropharmacology :
- Antimicrobial Research :
Comparison with Similar Compounds
Key Structural Differences
Ring Systems: The target compound features a tetrahydrofuran ring, whereas analogs like Trans-3-(methylamino)cyclobutan-1-ol hydrochloride (cyclobutane) and Trans-4-methylamino-cyclohexanol (cyclohexane) vary in ring size and strain . The thiophene-containing analog (a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) lacks a cyclic ether backbone, instead incorporating a heteroaromatic thiophene group .
The carboxylate ester in Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride introduces a lipophilic moiety absent in the target compound .
Stereochemistry: The trans-configuration of the target compound’s hydroxyl and methylamino groups is critical for its chiral interactions, whereas stereochemical data for analogs like Trans-3-furanamine are less emphasized .
Q & A
Q. What are the optimal reaction conditions for synthesizing trans-4-(methylamino)tetrahydro-3-furanol hydrochloride, and how can intermediates be characterized?
The synthesis of this compound typically involves reductive amination or nucleophilic substitution under controlled conditions. For example, hydrogenation reactions may require hydrogen pressures of 0.1–0.2 MPa to ensure complete conversion of intermediates . Key steps include:
- Temperature control : Maintaining room temperature during coupling reactions to avoid side products.
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
- Characterization : Use thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .
Q. How can researchers assess the purity and stability of this compound in experimental settings?
Purity assessment requires a combination of analytical techniques:
- HPLC/UPLC : Quantify impurities using reverse-phase columns with UV detection.
- Karl Fischer titration : Determine water content, critical for hygroscopic hydrochloride salts.
- Stability studies : Store samples at -20°C in airtight containers to prevent degradation. Accelerated stability testing under varying pH and temperature conditions can predict shelf life .
Advanced Research Questions
Q. How can contradictory pharmacological data on this compound’s binding affinity be resolved?
Discrepancies in binding studies (e.g., µ-opioid receptor affinity) may arise from differences in assay conditions or stereochemical purity. Methodological solutions include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 transfected with human receptors) and control ligands.
- Enantiomeric purity verification : Chiral HPLC to confirm the absence of stereoisomers, which can skew results .
- Computational modeling : Quantitative structure–activity relationship (QSAR) models to predict binding modes and validate experimental data .
Q. What strategies are effective for optimizing enantiomeric excess in the synthesis of this compound?
Enantiomeric purity is critical for pharmacological activity. Strategies include:
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to favor the desired stereoisomer.
- Enzymatic resolution : Lipases or esterases to selectively hydrolyze undesired enantiomers.
- Crystallization techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance separation .
Q. How can researchers design in vivo studies to evaluate the metabolic fate of this compound?
Metabolic studies require:
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes at the methylamino group to track distribution.
- Mass spectrometry imaging (MSI) : Map tissue-specific metabolite accumulation.
- Pharmacokinetic models : Use compartmental analysis to estimate clearance rates and metabolite half-lives. Comparative studies in cytochrome P450 knockout models can identify key metabolic pathways .
Methodological Considerations
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
- LC-MS/MS : Detect sub-ppm levels of synthetic byproducts (e.g., unreacted precursors).
- ICP-MS : Screen for heavy metal residues from catalysts.
- NMR impurity profiling : ¹H-¹³C HSQC experiments to identify unknown peaks .
Q. How should researchers address solubility challenges in formulation studies of this compound?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt screening : Test alternative counterions (e.g., sulfate, citrate) for improved dissolution profiles.
- Nanoparticle encapsulation : Lipid-based carriers to increase bioavailability .
Data Contradiction Analysis
Q. How can discrepancies between computational predictions and experimental results for this compound’s activity be reconciled?
- Force field validation : Re-optimize molecular dynamics parameters using experimental crystallographic data.
- Solvent effects : Include explicit solvent molecules in simulations to account for hydrophobic interactions.
- Experimental replication : Repeat assays with stricter controls (e.g., oxygen-free environments to prevent oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
